![molecular formula C21H13N B1604859 Dibenz[a,c]acridina CAS No. 215-62-3](/img/structure/B1604859.png)

Dibenz[a,c]acridina

Descripción general

Descripción

Dibenz[a,c]acridine belongs to the class of polycyclic aromatic nitrogen heterocyclic compounds (PANHs). These are a group of well-known environmental pollutants with both mutagenic and carcinogenic properties . It is used for R&D purposes and not recommended for medicinal, household, or other uses .

Synthesis Analysis

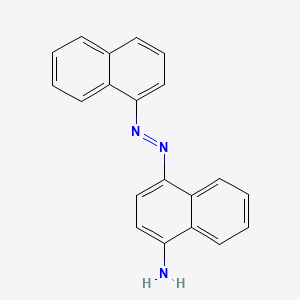

There are several papers on the synthesis of Dibenz[a,c]acridine. For instance, one paper discusses the synthesis of bisimino-functionalized dibenzo[a,c]acridines as highly conjugated pincer frameworks for palladium (ii). These compounds showed good catalytic performance in Heck coupling .

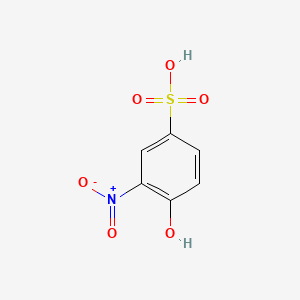

Molecular Structure Analysis

The molecular formula of Dibenz[a,c]acridine is C21H13N . The molecular weight is 279.3346 . The structure is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Dibenz[a,c]acridine neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .

Physical and Chemical Properties Analysis

The physical and chemical properties of Dibenz[a,c]acridine include a molecular weight of 279.3346 . More detailed thermophysical property data can be found in the NIST/TRC Web Thermo Tables .

Aplicaciones Científicas De Investigación

Dibenz[a,c]acridina: Un análisis exhaustivo de las aplicaciones de investigación científica

Monitoreo ambiental: La this compound se utiliza como un estándar analítico para la determinación del analito en muestras ambientales, incluido el asfalto y el agua de lixiviación correspondiente, mediante técnicas cromatográficas .

Investigación biomédica: Los estudios han investigado la carcinogenicidad de la this compound en la piel y el hígado del ratón después de la aplicación tópica, lo que contribuye a nuestra comprensión de sus efectos en los sistemas de mamíferos .

Tratamiento de enfermedades neurodegenerativas: Las acridinas, una clase de compuestos que incluye la this compound, se han explorado por su potencial en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson .

Material de referencia industrial: La this compound sirve como un material de referencia certificado en diversas aplicaciones industriales, asegurando la precisión y consistencia de las mediciones analíticas .

Cumplimiento normativo: La sustancia es rastreada y regulada por agencias ambientales como la EPA, lo que indica su importancia en el cumplimiento de las leyes y regulaciones ambientales .

Análisis de propiedades termodinámicas: Las propiedades termodinámicas del compuesto se evalúan críticamente para compuestos puros con un enfoque en los orgánicos, lo cual es esencial para diversos procesos científicos e industriales .

Mecanismo De Acción

Target of Action

Dibenz[a,c]acridine is a complex organic compound with the molecular formula C21H13N

Biochemical Pathways

The metabolism of Dibenz[a,c]acridine and similar compounds has been examined in liver microsomal incubations . These studies have identified several metabolites, suggesting that Dibenz[a,c]acridine may affect multiple biochemical pathways.

Safety and Hazards

Direcciones Futuras

There is ongoing research into the applications of Dibenz[a,c]acridine and its derivatives. Emphasis is being placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives. The goal is to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

Análisis Bioquímico

Biochemical Properties

Dibenz[a,c]acridine interacts with several enzymes and proteins. For instance, it has been found to be metabolized by liver microsomes in rats . The nature of these interactions involves the formation of metabolites such as trans-5,6-dihydro-5,6-dihydroxydibenz[a,j]acridine, trans-3,4-dihydro-3,4-dihydroxydibenz[a,j]acridine, dibenz[a,j]acridine-5,6-oxide, 3-hydroxydibenz[a,j]acridine, and 4-hydroxydibenz[a,j]acridine .

Cellular Effects

The effects of Dibenz[a,c]acridine on cells are significant. It has been found to induce skin tumors in mice following topical application and produced local sarcomas at the highest dose tested following subcutaneous administration . It also increased the incidence of lung tumors after subcutaneous administration .

Molecular Mechanism

The molecular mechanism of Dibenz[a,c]acridine involves its metabolism to various metabolites. These metabolites exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Dibenz[a,c]acridine vary with different dosages in animal models. At high doses, it has been found to induce skin tumors and sarcomas

Metabolic Pathways

Dibenz[a,c]acridine is involved in several metabolic pathways. It is metabolized by liver microsomes to form various metabolites . These metabolites interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Propiedades

IUPAC Name |

phenanthro[9,10-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N/c1-6-12-20-14(7-1)13-19-17-10-3-2-8-15(17)16-9-4-5-11-18(16)21(19)22-20/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZBPGZOTDAWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878543 | |

| Record name | DIBENZ(A,C)ACRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215-62-3, 65777-07-3 | |

| Record name | Dibenz[a,c]acridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenz(a,c)acridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065777073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz[a,c]acridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIBENZ(A,C)ACRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibenzo[a,c]acridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibenz(a,c)acridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHE7JV8NGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

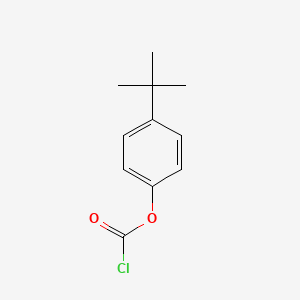

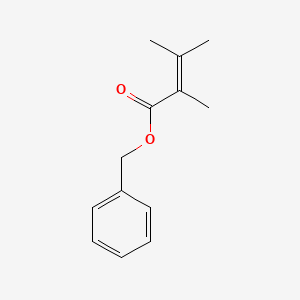

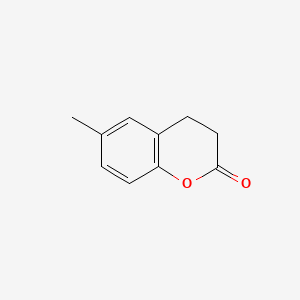

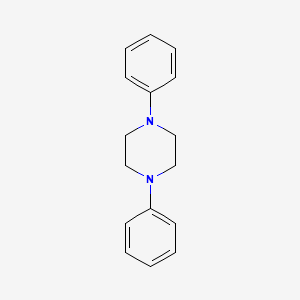

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Dibenz[a,c]acridine typically measured in environmental samples?

A1: Two primary methods are used to analyze Dibenz[a,c]acridine in environmental matrices like atmospheric particulate matter: High Performance Liquid Chromatography with fluorescence detection (HPLC-fluorescence) and Gas Chromatography with Mass Spectrometry detection (GC-MS). While HPLC-fluorescence demonstrates higher sensitivity for Dibenz[a,c]acridine [], GC-MS offers better separation efficiency for a wider range of azaarenes, including Dibenz[a,c]acridine []. Sample preparation usually involves Soxhlet extraction followed by concentration [].

Q2: What are the typical environmental concentrations of Dibenz[a,c]acridine?

A2: A study in Strasbourg, France, found seasonally varying concentrations of Dibenz[a,c]acridine in atmospheric particulate matter (PM10). The highest mean concentration was observed in winter (6.0 ng/m3) and the lowest in summer (0.90 ng/m3) []. In Tokyo, the concentration of Dibenz[a,c]acridine in urban atmospheric particulate matter was found to be significantly lower than major polycyclic aromatic hydrocarbons, ranging from 3 x 10-3 to 3 x 10-1 ng/m3 [].

Q3: Can Dibenz[a,c]acridine be found in food products?

A3: Yes, Dibenz[a,c]acridine has been detected in various refined and cold-pressed vegetable oils and animal fats, likely due to environmental contamination of the raw materials []. Concentrations ranged from 2 to 250 ng/kg, highlighting the importance of monitoring these contaminants in food sources [].

Q4: Does Dibenz[a,c]acridine have any known catalytic properties?

A4: Recent research suggests that Dibenz[a,c]acridine exhibits promising catalytic activity for the Oxygen Reduction Reaction (ORR) []. When adsorbed onto a highly oriented pyrolytic graphite (HOPG) surface, Dibenz[a,c]acridine self-organizes into a two-dimensional ordered structure, facilitating the ORR process with high specific activity per pyridinic nitrogen []. This discovery highlights the potential of Dibenz[a,c]acridine as a building block for designing efficient carbon-based catalysts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Glycine, N-[(butylamino)carbonyl]-](/img/structure/B1604776.png)